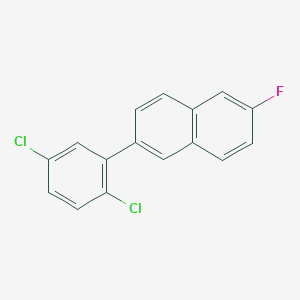
5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with a unique structure that combines a pyrazine ring with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a tetrahydrofuran derivative.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction, often facilitated by a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification processes.
Chemical Reactions Analysis
Types of Reactions
5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts such as palladium or copper and are often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazine ring structure and are known for their versatility in organic synthesis and medicinal chemistry.
Pyrrolo[2,3-d]pyrimidines: These compounds have a similar pyrimidine moiety and are explored for their biological activities.
Uniqueness
5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to the presence of both the tetrahydrofuran and pyrazine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15N7O |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
5-[[6-[methyl(oxolan-2-yl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H15N7O/c1-21(14-3-2-4-22-14)13-5-11(18-9-19-13)20-12-8-16-10(6-15)7-17-12/h5,7-9,14H,2-4H2,1H3,(H,17,18,19,20) |
InChI Key |
WJTMLIOFDFRMPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCO1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B11833412.png)


![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)

![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)
![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)


![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)


